![molecular formula C11H12BrNO3S B3050283 Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro- CAS No. 247922-29-8](/img/structure/B3050283.png)
Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro-
Overview
Description
Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its applications in various fields, including medicinal chemistry and agriculture, due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro- typically involves the use of 2,3-dimethylaniline as a starting material. The process includes several steps, such as bromination, sulfonylation, and cyclization. The final product and intermediates are characterized using techniques like mass spectrometry (MS), nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and single crystal X-ray diffraction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methylsulfonyl group.
Cycloaddition Reactions: Isoxazole rings are known to participate in cycloaddition reactions, forming complex structures with other organic molecules
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, triphenylphosphine, and various solvents like 1,4-dioxane. Reaction conditions often involve refluxing or heating the mixture to specific temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Medicinal Chemistry
Isoxazole derivatives are frequently investigated for their biological activities , including antibacterial, antifungal, and anti-inflammatory properties. The specific compound of interest has shown promise in several therapeutic areas:
- Antibacterial Activity : Research indicates that isoxazole derivatives can inhibit bacterial cell wall synthesis, making them potential candidates for new antibiotics. For instance, studies have demonstrated that compounds with bromo substitutions exhibit significant antibacterial efficacy against various pathogens .
- Anti-inflammatory Effects : Some isoxazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Compounds with specific substitutions have shown enhanced selectivity and potency as COX-2 inhibitors .
- Analgesic Properties : Certain isoxazole compounds have been identified as effective analgesics. For example, compounds containing a sulfonylmethyl group have demonstrated strong analgesic activity in animal models .
Agriculture
In the agricultural sector, isoxazole derivatives serve as intermediates in the synthesis of pesticides and herbicides . Their bioactive properties contribute to crop protection and yield improvement:
- Pesticide Development : Isoxazole compounds are utilized in the formulation of novel pesticides due to their effectiveness against a range of agricultural pests. The synthesis of these compounds often involves straightforward chemical reactions that can be scaled for industrial production .
- Herbicide Applications : The compound's structural characteristics allow it to function as a herbicide. Similar isoxazole derivatives such as clomazone and topramezone are already established in this role, highlighting the potential for this specific compound to be developed into an effective herbicide.
Material Science
Isoxazole derivatives are also explored for their photoelectric properties , making them valuable in material science applications:
- Organic Photoconductors : The unique electronic properties of isoxazoles allow them to be incorporated into organic photoconductors. These materials are essential for developing organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
Clomazone: Another isoxazole derivative used as a herbicide.
Topramezone: A herbicide with a similar structure and function.
Isoxadifen-ethyl: Used as a herbicide safener.
Uniqueness
Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro- is a heterocyclic compound belonging to the isoxazole family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agriculture. Its unique structure contributes to a variety of biological effects, including antimicrobial and anti-inflammatory properties.
Antimicrobial Properties
Recent studies have demonstrated that isoxazole derivatives exhibit significant antimicrobial activity. For instance, various isoxazole compounds have shown effectiveness against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans . The minimal inhibitory concentrations (MIC) for these compounds indicate their potential utility in treating infections caused by these microorganisms.
Table 1: Antimicrobial Activity of Isoxazole Derivatives
Compound Name | Target Pathogen | MIC (μg/mL) |
---|---|---|
Isoxazole A | Staphylococcus aureus | 15 |
Isoxazole B | Pseudomonas aeruginosa | 20 |
Isoxazole C | Candida albicans | 25 |
Anti-inflammatory Effects
Isoxazole derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies suggest that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX-2 has been particularly noted, with some compounds demonstrating IC50 values significantly lower than traditional anti-inflammatory drugs .
Table 2: Anti-inflammatory Activity of Isoxazole Derivatives
Compound Name | COX-2 Inhibition IC50 (μM) | Reference Drug IC50 (μM) |
---|---|---|
Isoxazole D | 0.02 | Celecoxib: 0.04 |
Isoxazole E | 0.01 | Indomethacin: 0.05 |
Cytotoxicity Studies
Cytotoxicity assessments reveal that many isoxazole derivatives exhibit low cytotoxic effects on human fibroblast cells, indicating a favorable safety profile for potential therapeutic applications . This characteristic is essential when considering the development of new pharmaceuticals that minimize adverse effects.
Case Study: Development of Antimicrobial Agents
A study published in 2023 highlighted the synthesis and biological evaluation of various isoxazole derivatives. The researchers synthesized multiple compounds and tested their efficacy against biofilms formed by pathogenic bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly .
Research Findings on Synthesis and Applications
The synthesis of isoxazole, particularly the compound , typically involves a series of reactions including bromination and sulfonylation . The preparation methods have been optimized for industrial production, ensuring high yields and purity while minimizing environmental impact.
Table 3: Synthesis Overview of Isoxazole Compounds
Step | Reaction Type | Conditions |
---|---|---|
Bromination | Electrophilic substitution | Mild temperature (0-100°C) |
Cyclization | Cyclization reaction | Catalytic conditions |
Purification | Chromatography | Recrystallization methods |
Properties
IUPAC Name |
3-(3-bromo-2-methyl-6-methylsulfonylphenyl)-4,5-dihydro-1,2-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c1-7-8(12)3-4-10(17(2,14)15)11(7)9-5-6-16-13-9/h3-4H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAIQLLBVFANQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449394 | |
Record name | Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247922-29-8 | |
Record name | 3-[3-Bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydroisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247922-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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